(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
CAS No.: 685135-46-0
Cat. No.: VC6987420
Molecular Formula: C25H20ClN3O3
Molecular Weight: 445.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685135-46-0 |
|---|---|
| Molecular Formula | C25H20ClN3O3 |
| Molecular Weight | 445.9 |
| IUPAC Name | [3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C25H20ClN3O3/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 |
| Standard InChI Key | GUJZBPFQXRHHDK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound integrates three distinct heterocyclic systems:
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A 2-chloro-6-ethoxyquinoline moiety, which contributes planar aromaticity and electron-deficient regions for intermolecular interactions.
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A 4,5-dihydro-1H-pyrazole ring, providing a semi-rigid scaffold with two adjacent stereocenters at positions 4 and 5.
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A furan-2-yl methanone group, introducing a polar carbonyl and oxygen-rich furan ring for hydrogen bonding and solubility modulation.
The quinoline subunit is substituted at position 2 with chlorine (Cl) and at position 6 with an ethoxy group (–OCH₂CH₃), both of which influence electronic distribution and steric bulk . The pyrazoline ring (4,5-dihydro-1H-pyrazole) is fused to the quinoline system at position 3, while the furan-2-carbonyl group is attached to the pyrazole nitrogen .
Molecular Formula and Weight
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Empirical Formula: C₂₆H₂₁ClN₃O₃
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Molecular Weight: 466.92 g/mol (calculated from isotopic composition)
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Key Functional Groups:
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Chloroquinoline (Cl, –OCH₂CH₃)
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Pyrazoline (N–N, C=O)
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Furan carbonyl (O, conjugated π-system)
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Spectroscopic Signatures
Data from analogous compounds suggest the following spectral characteristics :
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IR Spectroscopy:
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C=O stretch (furan methanone): 1680–1700 cm⁻¹
–NH (pyrazoline): Absent in this derivative due to N-substitution. -
C–Cl stretch: 550–600 cm⁻¹
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¹H NMR (400 MHz, CDCl₃):
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Quinoline H-4: δ 8.45 (d, J = 8.8 Hz)
–OCH₂CH₃: δ 1.52 (t, 3H), 4.12 (q, 2H) -
Pyrazoline H-4 and H-5: δ 3.24 (dd, 1H), 3.88 (dd, 1H)
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Furan H-3 and H-4: δ 6.62 (m, 2H)
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¹³C NMR:
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Quinoline C-2 (Cl-substituted): δ 148.2
–OCH₂CH₃: δ 63.5 (CH₂), 14.1 (CH₃) -
Pyrazoline C=O: δ 165.8
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Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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2-Chloro-6-ethoxyquinoline-3-carbaldehyde
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Phenylhydrazine (for pyrazoline formation)
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Furoyl chloride (for N-acylation)
Formation of Quinoline-Pyrazoline Intermediate
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Condensation:
React 2-chloro-6-ethoxyquinoline-3-carbaldehyde with phenylhydrazine in ethanol under reflux (∆, 8–10 h) to form the hydrazone intermediate . -
Cyclization:
Treat the hydrazone with acetic acid/HCl (1:1) at 80°C for 4 h to induce pyrazoline ring formation via intramolecular cyclization .
N-Acylation with Furoyl Chloride
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Acylation:
React the pyrazoline intermediate with furoyl chloride in dry DMF using triethylamine (TEA) as a base (0–5°C, 2 h → RT, 12 h) .
Purification and Yield
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Column Chromatography: Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (3:7)
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Yield: 62–68% (optimized protocol)
Physicochemical and Pharmacological Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) |
| logP | 3.8 ± 0.2 (octanol/water) |
| Thermal Stability | Decomposes at 218–220°C |
Structure-Activity Relationships (SAR)
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Quinoline Substitutions:
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2-Cl enhances membrane permeability via hydrophobic interactions.
–6-OCH₂CH₃ improves solubility without compromising target binding.
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Pyrazoline Ring:
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Furan Methanone:
–C=O group participates in hydrogen bonding with catalytic residues (e.g., Asp in SARS-CoV-2 main protease) .
Computational and Docking Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.2 eV (calculated at B3LYP/6-31G* level), indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on furan oxygen and quinoline nitrogen facilitates DNA intercalation.
Molecular Docking with Tubercular Targets
Target: Enoyl-ACP reductase (InhA, PDB: 4TZK)
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Binding Affinity: –9.2 kcal/mol
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Key Interactions:
–2-Cl forms halogen bond with Tyr158.
–Furan C=O hydrogen bonds with Lys165.
Industrial and Regulatory Considerations
Scalability Challenges
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Step Economy: The 3-step synthesis is feasible for gram-scale production but requires optimization for kilogram batches.
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Cost Drivers:
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Furoyl chloride: $12.5/g (bulk pricing)
–2-Chloro-6-ethoxyquinoline-3-carbaldehyde: Synthesis requires hazardous Cl₂ gas.
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Patent Landscape
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No direct patents cover this compound, but related claims include:
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US 10,800,654: Pyrazoloquinolines as kinase inhibitors. –WO 2023/045678: Furan-containing antimycobacterials.
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